molecular formula C9H16N2O5S B14679741 N-Formyl-L-methionyl-L-serine CAS No. 31528-56-0

N-Formyl-L-methionyl-L-serine

Cat. No.: B14679741
CAS No.: 31528-56-0
M. Wt: 264.30 g/mol
InChI Key: VWHPPKRHOBGYBS-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Formyl-L-methionyl-L-serine is a synthetic N-formyl peptide designed for scientific research. As part of the N-formylmethionine peptide family, it mimics the N-terminal structure of proteins synthesized in bacteria and mitochondria, which are potent signaling molecules in the innate immune system . These peptides are recognized as damage- or pathogen-associated molecular patterns (DAMPs/PAMPs) . The core research value of this compound lies in its interaction with Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors (GPCRs) primarily expressed on immune cells like neutrophils and macrophages . Upon binding to FPRs, N-formyl peptides such as this compound trigger intracellular signaling cascades that may include the activation of phospholipase C (PLC), an increase in cytosolic calcium concentration, and the stimulation of protein kinase C (PKC) and MAPK pathways . These pathways drive key immune cell functions, making this compound a valuable tool for studying leukocyte chemotaxis (directed migration), cellular activation , and the release of inflammatory mediators . Researchers can use it to investigate the role of FPR signaling in host defense, inflammatory diseases, and the response to tissue injury . Furthermore, given that other N-formyl peptides have been shown to influence mesenchymal stem cell differentiation, this compound may also have utility in exploring non-immunological roles of FPR signaling in cellular development and bone biology . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31528-56-0

Molecular Formula

C9H16N2O5S

Molecular Weight

264.30 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C9H16N2O5S/c1-17-3-2-6(10-5-13)8(14)11-7(4-12)9(15)16/h5-7,12H,2-4H2,1H3,(H,10,13)(H,11,14)(H,15,16)/t6-,7-/m0/s1

InChI Key

VWHPPKRHOBGYBS-BQBZGAKWSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC=O

Canonical SMILES

CSCCC(C(=O)NC(CO)C(=O)O)NC=O

Origin of Product

United States

N Formyl L Methionyl L Serine: a Comprehensive Academic Research Framework

Introduction to N-Formylated Dipeptides in Biochemical Research

N-formylated peptides are characterized by the presence of a formyl group (-CHO) attached to the N-terminal amino group of a peptide chain. nih.govnih.gov This modification, while seemingly simple, has profound implications for the peptide's biological activity and recognition within living organisms. nih.govresearchgate.net The formylation of the N-terminus is a key feature of proteins synthesized in bacteria and in eukaryotic organelles of bacterial origin, such as mitochondria and chloroplasts. wikipedia.orgnih.govquora.com Consequently, the presence of N-formylated peptides in mammals is often interpreted by the immune system as a signal of bacterial invasion or tissue damage, initiating a potent inflammatory response. nih.govwikipedia.org

The study of N-formylated peptides, including dipeptides like N-Formyl-L-methionyl-L-serine, is crucial for understanding various physiological and pathological processes. These molecules are recognized by a specific class of G protein-coupled receptors known as formyl peptide receptors (FPRs), which are primarily expressed on the surface of phagocytic leukocytes. wikipedia.org The interaction between N-formylated peptides and FPRs triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species, all of which are essential components of the innate immune response. nih.gov

Research into synthetic N-formylated peptides has been instrumental in elucidating the structural requirements for FPR activation and in the development of agonists and antagonists for these receptors. nih.gov The ability to synthesize specific N-formylated peptides allows for controlled studies of their biological effects, paving the way for potential therapeutic applications in modulating inflammatory and immune responses. researchgate.netchemistryviews.org

Foundational Significance of N-Formylmethionine and L-Serine Moieties in Biological Systems

The biological properties of this compound are intrinsically linked to the individual characteristics of its constituent parts: N-formylmethionine at the N-terminus and the subsequent L-serine residue.

N-Formylmethionine (fMet)

N-Formylmethionine (fMet) is a derivative of the amino acid methionine where a formyl group is attached to the amino group. wikipedia.orgquora.com Its primary and most well-understood role is in the initiation of protein synthesis in bacteria. wikipedia.orgnih.govdrugbank.com In these organisms, protein synthesis begins with fMet, which is delivered to the ribosome by a specialized transfer RNA (tRNAfMet). wikipedia.org This initial fMet residue is often removed from the mature protein in a post-translational modification process. wikipedia.orgquora.com

Beyond its role in protein synthesis, the N-formyl group can act as a degradation signal in bacteria, marking proteins for removal. microbialcell.com In eukaryotes, the presence of fMet-containing peptides, released from bacteria or damaged mitochondria, serves as a powerful chemoattractant for immune cells, highlighting its significance in innate immunity. wikipedia.orgnih.gov

Below is a table summarizing the key properties of N-Formylmethionine:

PropertyValue
Chemical Formula C6H11NO3S
Molar Mass 177.22 g/mol
IUPAC Name (2S)-2-formamido-4-methylsulfanylbutanoic acid
Primary Biological Role Initiation of protein synthesis in bacteria and organelles. wikipedia.orgdrugbank.com
Immunological Significance Acts as a pathogen-associated molecular pattern (PAMP) and a damage-associated molecular pattern (DAMP), recognized by the innate immune system. wikipedia.org

L-Serine

L-serine is a non-essential amino acid in humans, meaning it can be synthesized by the body. wikipedia.orgmdpi.com It plays a multitude of critical roles in cellular metabolism and function. researchgate.netnih.gov As a constituent of proteins, its hydroxyl side chain is a frequent site for post-translational modifications such as phosphorylation, which is a key mechanism for regulating protein activity. mdpi.com

L-serine is a precursor for the biosynthesis of numerous essential molecules, including other amino acids like glycine (B1666218) and cysteine, as well as purines and pyrimidines, the building blocks of DNA and RNA. wikipedia.orgnih.gov It is also integral to the synthesis of phospholipids, such as phosphatidylserine, which are vital components of cell membranes. nih.gov Furthermore, L-serine is involved in the one-carbon metabolism pathway, which is crucial for nucleotide synthesis and methylation reactions. researchgate.netnih.gov In the nervous system, L-serine is a precursor to the neuromodulator D-serine, which plays a role in synaptic plasticity. wikipedia.orgfrontiersin.org

The key functions of L-Serine are outlined in the following table:

Biological FunctionDescription
Protein Synthesis A fundamental building block of proteins. researchgate.net
Metabolic Precursor Precursor to glycine, cysteine, purines, pyrimidines, and phospholipids. wikipedia.orgnih.gov
One-Carbon Metabolism Donates one-carbon units for various biosynthetic pathways. researchgate.netnih.gov
Neuromodulation Precursor to D-serine, a co-agonist of NMDA receptors in the brain. wikipedia.org
Immune Function Contributes to the synthesis of immunoglobulins and other proteins crucial for the immune response.

Synthetic Methodologies for N Formyl L Methionyl L Serine and Analogues

Chemical Synthesis Pathways for N-Formyl-L-methionyl-L-serine

The primary approach for synthesizing this compound is through solid-phase peptide synthesis (SPPS), a technique that involves building the peptide chain on a solid resin support. researchgate.netbeilstein-journals.org

Derivatization Techniques for Amino Acid Moieties in Dipeptide Synthesis

In the context of synthesizing a dipeptide like this compound, the amino acids L-methionine and L-serine must be appropriately protected to ensure the correct peptide bond formation. beilstein-journals.org The use of protecting groups prevents unwanted side reactions at the reactive side chains and the N-terminus of the amino acids. beilstein-journals.org

For the L-serine residue, which contains a hydroxyl group in its side chain, a common protecting group is the tert-butyl (tBu) group. This group is stable under the basic conditions used for the removal of the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group during SPPS but is easily cleaved by acids like trifluoroacetic acid (TFA) during the final deprotection step. beilstein-journals.org

The N-terminus of the L-methionine is typically protected with the Fmoc group, which is base-labile. The side chain of methionine, a thioether, is generally stable and often does not require a protecting group, although its oxidation to sulfoxide (B87167) can be a concern under certain conditions. nih.gov

The general cycle for dipeptide synthesis on a solid support would involve the following steps:

Attachment of the C-terminal amino acid (L-serine, with its carboxyl group activated) to the resin.

Removal of the N-terminal protecting group (e.g., Fmoc) from the attached serine.

Coupling of the next amino acid (L-methionine, with its carboxyl group activated and N-terminus protected) to the deprotected serine.

Formylation of the N-terminal methionine.

Cleavage of the dipeptide from the resin and removal of all side-chain protecting groups.

Table 1: Common Protecting Groups in Fmoc-based Dipeptide Synthesis

Amino AcidFunctional GroupCommon Protecting GroupCleavage Condition
L-SerineSide-chain hydroxyl (-OH)tert-Butyl (tBu)Acidic (e.g., TFA)
L-MethionineN-terminal amino (-NH2)Fluorenylmethyloxycarbonyl (Fmoc)Basic (e.g., Piperidine)

Specific Approaches for Formyl Group Integration and Stability

The integration of the N-terminal formyl group is a critical step and can be challenging due to its lability, especially under the basic conditions often used for final cleavage from the resin in some SPPS strategies. nih.gov To address this, two main strategies are employed:

Pre-formylation of the N-terminal amino acid: In this approach, N-formyl-L-methionine is prepared separately and then coupled to the serine residue on the solid support. N-formylation of methionine can be achieved using various reagents, such as formic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com

On-resin formylation: This is often the preferred method. After the dipeptide chain (Met-Ser) is assembled on the resin, the N-terminal amino group of methionine is formylated directly on the solid support. researchgate.netresearchgate.net A common method involves using a formylating reagent generated from formic acid and acetic anhydride (B1165640) in the presence of pyridine. nih.gov This late-stage formylation avoids exposing the formyl group to the multiple steps of peptide chain elongation. nih.gov A rapid, one-pot on-resin formylation procedure has been developed using formic acid, acetic anhydride, pyridine, and DMF, which provides near-quantitative yields for peptides up to 34 amino acids long. nih.gov

A significant challenge is the potential cleavage of the formyl group during the final deprotection and release from the solid support, particularly when using basic conditions. nih.gov Therefore, careful selection of the resin and cleavage conditions is crucial. Using a TFA-labile resin allows for the final cleavage and deprotection to occur under acidic conditions, which helps to preserve the N-formyl group. researchgate.netmdpi.com

Synthesis of N-Formylated Peptides as Research Probes

N-formylated peptides, especially those containing methionine, are invaluable tools for studying bacterial protein synthesis and immune responses.

Strategies for Generating N-Formylmethionylated Peptidyl-tRNA Mimics

Peptidyl-tRNA molecules are the immediate products of the ribosome during protein synthesis. Creating stable mimics of these molecules is essential for structural and functional studies of the ribosome. nih.gov A key challenge in synthesizing N-formylmethionylated peptidyl-tRNA mimics is the instability of the ester linkage between the peptide and the tRNA, as well as the lability of the N-formyl group. nih.govacs.org

To overcome these challenges, a strategy has been developed that involves the synthesis of a hydrolysis-resistant peptidyl-tRNA mimic with an amide linkage. The synthesis starts with a solid support containing the 3'-terminal adenosine (B11128) of the tRNA and the C-terminal amino acid of the peptide. nih.govacs.org The peptide chain is elongated using standard Fmoc-based SPPS. nih.govacs.org

A crucial innovation is the late-stage formylation of the N-terminal methionine. The fully assembled and deprotected peptide-RNA conjugate is reacted in solution with an activated Nα-formyl methionine, such as N-formyl-L-methionine pentafluorophenyl ester. nih.gov This approach avoids the harsh basic conditions of standard SPPS deprotection that would cleave the formyl group. nih.govnih.govacs.org The structural integrity of the resulting N-formylmethionylated conjugate can be confirmed by mass spectrometry. nih.gov This method allows for the efficient synthesis of high-precision substrate mimics for ribosomal studies. nih.govnih.govacs.org

Table 2: Key Steps in the Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics

StepDescriptionKey Reagents/Techniques
1. Solid-Phase SynthesisAssembly of the peptide-RNA conjugate on a specialized solid support.Fmoc chemistry, solid support with A76 and C-terminal amino acid.
2. Deprotection and CleavageRemoval of protecting groups and cleavage from the solid support.TFA-based cleavage to preserve the conjugate.
3. Late-Stage FormylationCoupling of N-formyl-L-methionine to the deprotected conjugate in solution.Activated N-formyl-L-methionine (e.g., pentafluorophenyl ester).
4. PurificationIsolation of the final N-formylmethionylated peptidyl-tRNA mimic.Size-exclusion chromatography.

Chemoenzymatic Synthesis Considerations

Chemoenzymatic peptide synthesis combines the flexibility of chemical methods with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. nih.gov For the synthesis of this compound, an enzymatic approach could be employed for the formation of the peptide bond between N-formyl-L-methionine and L-serine.

Proteases such as papain, α-chymotrypsin, and subtilisin can be used to catalyze the formation of peptide bonds in a reverse of their usual hydrolytic function. nih.gov The reaction typically involves an N-protected amino acid ester (the acyl donor) and an amino acid or peptide with a free amino group (the nucleophile). nih.gov

In a potential chemoenzymatic synthesis of this compound, N-formyl-L-methionine methyl ester could be used as the acyl donor and L-serine as the nucleophile. The reaction would be catalyzed by a suitable protease under optimized conditions (e.g., in a frozen aqueous solution to minimize hydrolysis). nih.gov This approach offers the advantage of high stereospecificity, avoiding the racemization that can sometimes occur during chemical coupling. nih.gov

While chemoenzymatic methods are powerful, their application to a specific dipeptide like this compound would require empirical optimization of the enzyme, solvent system, and reaction conditions to achieve a high yield.

Advanced Molecular Characterization and Conformational Analysis

Spectroscopic Methodologies for Dipeptide Structure Elucidation

The elucidation of the three-dimensional structure of dipeptides like N-Formyl-L-methionyl-L-serine is fundamental to understanding their biological activity. Spectroscopic techniques are central to this endeavor, providing detailed information about bond connectivity, conformational preferences, and dynamics in solution.

A variety of advanced spectroscopic methods are employed to characterize the structure of peptides. For dipeptides, vibrational spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful.

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of the peptide backbone and side chains. The frequencies and intensities of specific bands, such as the amide I (primarily C=O stretching), amide II (N-H bending and C-N stretching), and amide III bands, are indicative of the peptide's secondary structure. nih.gov For instance, the frequencies of the amide I band have been shown to correlate with the backbone dihedral angle φ, providing insights into conformational preferences such as polyproline II (P(II)), β-sheet, or α-helical-like structures. nih.gov The short timescale of vibrational spectroscopy allows for the characterization of even short-lived conformational states. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR techniques are indispensable for determining the solution-state structure of peptides. Key parameters include:

Chemical Shifts: The chemical shifts of backbone and side-chain protons (¹H), carbons (¹³C), and nitrogens (¹⁵N) are highly sensitive to the local electronic environment and, by extension, to the peptide's conformation.

Coupling Constants (J-couplings): The through-bond scalar coupling, particularly the ³J(HNHα) coupling constant, is related to the backbone dihedral angle φ via the Karplus equation. This allows for the quantitative estimation of φ angles and the characterization of backbone conformation. nih.gov

Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOESY spectra provide distance constraints between protons that are close in space (< 5 Å), which is crucial for defining the three-dimensional fold of the peptide.

A continuous spectrophotometric assay has also been developed to study the enzymatic removal of the formyl group from N-formylated dipeptides by peptide deformylase. nih.gov This method monitors the release of a chromogenic reporter group following enzymatic action, providing kinetic data for the enzyme. nih.gov

Theoretical and Computational Conformational Studies of N-Formylated Dipeptides

Computational chemistry provides a powerful complement to experimental techniques, allowing for the exploration of the conformational landscape of peptides and the quantification of the energetics of different structures.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the potential energy surface of dipeptides. nih.gov These methods can accurately predict the geometries and relative energies of different conformers.

A theoretical conformational analysis of a similar dipeptide, N-formyl-L-serine-L-alanine-NH₂, using DFT calculations (B3LYP/6-311+G(d,p) and M06-2X/6-311+G(d,p)) identified 87 stable conformers out of 243 possible starting geometries. nih.gov The study revealed that the most stable conformers often adopt β-turn structures, which are stabilized by intramolecular hydrogen bonds. nih.gov The stability of these turns is influenced by the specific configurations of the amino acid residues. nih.gov The Atoms in Molecules (AIM) theory can be applied to characterize the nature and strength of these intramolecular hydrogen bonds. nih.gov

For this compound, similar calculations would involve systematically rotating the backbone dihedral angles (φ, ψ) and side-chain dihedral angles (χ) of both the methionine and serine residues to map out the conformational space and identify low-energy structures.

Table 1: Representative Dihedral Angles for Common Peptide Conformations

Conformation φ (phi) ψ (psi)
Right-handed α-helix (αR) -57° -47°
β-sheet (parallel) -119° 113°
β-sheet (antiparallel) -139° 135°
Polyproline II (PII) -75° 145°
β-turn (Type I) i+1: -60°, i+2: -90° i+1: -30°, i+2: 0°

This table presents idealized dihedral angles for common secondary structure elements found in peptides and proteins.

While quantum chemical calculations are excellent for identifying stable conformers, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of peptides in solution over time. nih.govmdpi.com MD simulations model the movements of atoms and molecules based on a classical force field, allowing for the observation of conformational transitions, flexibility, and interactions with solvent molecules. youtube.com

For this compound, an MD simulation would typically involve placing the dipeptide in a box of explicit water molecules and simulating its trajectory over nanoseconds to microseconds. nih.gov Analysis of the simulation can reveal:

The relative populations of different conformational states.

The timescale of transitions between these states.

The formation and breaking of intramolecular and peptide-water hydrogen bonds.

The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atoms, indicating the stability and flexibility of different regions of the molecule.

MD simulations have been successfully used to study the self-assembly of dipeptides into larger nanostructures and to investigate the interactions of peptides with biological membranes. nih.govnih.gov

Structure-Function Relationship Investigations (Theoretical aspects)

The biological function of N-formylated peptides is intimately linked to their three-dimensional structure, which dictates how they interact with their receptors, the FPRs. scienceopen.comnih.gov The N-formyl group on the methionine residue is a critical recognition element. researchgate.net

Theoretical studies, including computational docking and analysis of receptor-ligand crystal structures, have provided significant insights into this structure-function relationship. For example, cryo-electron microscopy structures of the human FPR1 in complex with other N-formylated peptides like fMIFL and fMLF have revealed the key interactions in the ligand-binding pocket. researchgate.net These studies show that specific arginine residues (R201 and R205) in FPR1 form crucial hydrogen bonds with the N-formyl group of the peptide ligand. researchgate.net The absence of this formyl group, as in the non-formylated counterpart MLF, leads to a dramatic reduction in binding affinity and receptor activation, highlighting the structural importance of this modification. researchgate.net

The side chains of the amino acids at positions 2 and 3 (in this case, methionine and serine) also contribute to binding specificity and potency by making additional contacts within the receptor's binding pocket. The amphiphilic character of these peptides, with both hydrophobic and hydrophilic regions, is often important for their aggregation state and interaction with the cell membrane environment prior to receptor binding. nih.gov Theoretical intramolecular potential energy calculations can be used to compare the energies of different backbone conformers and understand how the peptide's flexibility or pre-configuration in solution might influence its ability to adopt a bioactive conformation upon approaching the receptor. nih.gov

Biological and Mechanistic Research Investigations of N Formyl L Methionyl L Serine

Role in Translational Processes and Protein Synthesis Initiation

The genesis of N-Formyl-L-methionyl-L-serine is intrinsically linked to the initiation of protein synthesis in specific biological contexts. The N-formylmethionine (fMet) moiety is a hallmark of this process in prokaryotes and eukaryotic organelles like mitochondria.

N-Formylmethionine's Contribution to Prokaryotic and Mitochondrial Translation Initiation

In prokaryotic organisms and in the mitochondria of eukaryotes, the initiation of protein synthesis is a highly conserved process that begins with the specialized amino acid, N-formylmethionine. pnas.orgwikipedia.org Unlike in the cytoplasm of eukaryotic cells where methionine is the initiator amino acid, the presence of a formyl group on the methionine in bacteria and mitochondria is a critical signal for the commencement of translation. wikipedia.org

The process is initiated when a specific transfer RNA, tRNAfMet, is charged with methionine. An enzyme called methionyl-tRNA formyltransferase then catalyzes the addition of a formyl group from 10-formyl-tetrahydrofolate to the amino group of the methionine, forming N-formylmethionyl-tRNAfMet (fMet-tRNAfMet). pnas.org This fMet-tRNAfMet is then delivered to the P-site of the small ribosomal subunit, where it recognizes and binds to the start codon, typically AUG, on the messenger RNA (mRNA). wikipedia.orgpnas.org This binding event, facilitated by initiation factors, marks the beginning of the elongation phase of protein synthesis. Consequently, all newly synthesized proteins in bacteria and mitochondria start with an N-formylmethionine residue. pnas.org In many cases, this initial fMet, and sometimes subsequent amino acids, are later cleaved off by enzymes such as peptide deformylase and methionine aminopeptidase.

The dipeptide this compound would thus represent the first two amino acids of a nascent polypeptide chain in these systems, with serine being encoded by a codon immediately following the start codon.

Implications for Ribosomal Protein Synthesis Autoregulation

The regulation of ribosomal protein synthesis is a complex and tightly controlled process that ensures the balanced production of ribosomal components. While direct evidence for a specific autoregulatory role of the dipeptide this compound is not extensively documented, the general mechanisms of ribosomal autoregulation provide a framework for understanding its potential influence.

In some bacteria, certain ribosomal proteins can act as translational repressors, binding to their own mRNA to inhibit further synthesis. This feedback mechanism ensures that the production of ribosomal proteins is coupled to the assembly of new ribosomes. A deficiency in ribosome assembly, for instance, could lead to an accumulation of free ribosomal proteins, which would then repress their own translation. nih.gov

Engagement with Formyl Peptide Receptors (FPRs)

N-formylated peptides, including potentially this compound, are potent signaling molecules that are recognized by a specific family of receptors on immune cells, known as Formyl Peptide Receptors (FPRs). nih.govwikipedia.org This recognition is a key component of the innate immune response to bacterial infections and tissue damage.

FPR Family Architecture and Ligand Recognition Principles

The Formyl Peptide Receptor family consists of G protein-coupled receptors (GPCRs) characterized by seven transmembrane domains. wikipedia.org In humans, this family includes FPR1, FPR2, and FPR3, which are primarily expressed on phagocytic leukocytes such as neutrophils and macrophages. wikipedia.org

The binding of N-formylated peptides to these receptors is a highly specific interaction. The key recognition elements include:

The N-formyl group: This is a critical determinant for high-affinity binding to FPR1. nih.gov The formyl group is thought to form a hydrogen bond with a corresponding acceptor site within the receptor's binding pocket. nih.gov

The amino acid side chains: The nature of the amino acid residues following the N-formylmethionine significantly influences the binding affinity and specificity for different FPR family members. Hydrophobic residues often contribute to a stronger interaction. nih.gov

While the prototypical FPR1 agonist is the tripeptide N-formylmethionyl-leucyl-phenylalanine (fMLP), shorter N-formylated dipeptides have also been shown to be biologically active. pnas.org It is therefore plausible that this compound can act as a ligand for one or more of the FPRs, with the serine side chain contributing to the specificity of the interaction.

Receptor FamilyKey Structural FeaturesPrimary Ligand Type
Formyl Peptide Receptors (FPRs)Seven transmembrane domains, G protein-coupledN-formylated peptides

Agonist-Receptor Interaction Mechanisms of N-Formyl Peptides

The binding of an N-formyl peptide agonist to an FPR induces a conformational change in the receptor. This change is transmitted to the intracellular domains of the receptor, leading to the activation of associated heterotrimeric G proteins. nih.gov

The interaction is a dynamic process involving the entry of the ligand into a binding pocket formed by the transmembrane helices of the receptor. The specificity of this interaction, determining which FPR is activated and the potency of the response, is dictated by the precise chemical nature of the peptide's amino acid side chains and their fit within the receptor's binding site. For this compound, the hydroxyl group of the serine residue would present a unique chemical feature for interaction within the binding pocket, potentially leading to a distinct activation profile compared to peptides with purely hydrophobic residues.

Downstream G Protein-Coupled Signal Transduction Cascades

Upon agonist binding and receptor activation, the associated heterotrimeric G protein (typically of the Gi family) dissociates into its Gα and Gβγ subunits. nih.govnih.gov Both of these subunits can then activate downstream effector molecules, initiating a cascade of intracellular signaling events.

A primary pathway activated by FPRs involves the Gβγ subunit-mediated activation of phospholipase C (PLC) . nih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers:

Inositol (B14025) 1,4,5-trisphosphate (IP3): IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

This signaling cascade ultimately leads to a variety of cellular responses in leukocytes, including chemotaxis (directed cell movement towards the source of the N-formyl peptide), phagocytosis, the production of reactive oxygen species (the "respiratory burst"), and the release of inflammatory mediators. nih.gov The engagement of this compound with FPRs would be expected to trigger these same fundamental signaling pathways, contributing to the recruitment and activation of immune cells at sites of bacterial infection or tissue injury.

Signaling ComponentFunction
G Protein (Gi) Transduces signal from activated FPR to downstream effectors.
Phospholipase C (PLC) Generates second messengers IP3 and DAG from PIP2.
Inositol 1,4,5-trisphosphate (IP3) Mobilizes intracellular calcium stores.
Diacylglycerol (DAG) Activates Protein Kinase C.
Phospholipase C and Phosphoinositide 3-Kinase Activation

Upon ligand binding, FPRs undergo a conformational change that activates associated heterotrimeric G-proteins. nih.gov This activation leads to the dissociation of the G-protein into its α and βγ subunits. The βγ subunit, in particular, plays a critical role in activating downstream signaling molecules. One of the key enzymes activated by the βγ subunit is Phospholipase C (PLC). nih.govwikipedia.org Activated PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions. nih.gov

In parallel, the βγ subunit of the G-protein also activates Phosphoinositide 3-Kinase (PI3K). nih.govnih.gov PI3K phosphorylates phosphoinositides in the plasma membrane, generating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for various proteins containing pleckstrin homology (PH) domains, including the protein kinase Akt (also known as Protein Kinase B). nih.gov The activation of the PI3K/Akt pathway is essential for a variety of cellular responses, including chemotaxis, cell survival, and the production of reactive oxygen species (ROS). nih.govnih.gov

Mitogen-Activated Protein Kinase Pathways Modulation

The activation of FPRs by N-formylated peptides also leads to the modulation of several Mitogen-Activated Protein Kinase (MAPK) pathways. researchgate.netnih.gov MAPKs are a family of serine/threonine kinases that regulate a wide range of cellular processes, including proliferation, differentiation, and stress responses. The primary MAPK pathways activated by N-formylated peptides include the Extracellular signal-Regulated Kinase (ERK), p38 MAPK, and c-Jun N-terminal Kinase (JNK) pathways. nih.gov

The activation of these MAPK pathways can be initiated by both the α and βγ subunits of the G-protein. The α subunit can activate the Ras family of small GTPases, which in turn initiates a kinase cascade leading to the phosphorylation and activation of ERK. nih.gov The βγ subunits can also contribute to MAPK activation through their effects on PLC and PI3K. nih.gov For example, studies on fMLP have shown that the activation of p38 MAPK in neutrophils is partially dependent on PI3K and Protein Kinase C (PKC). nih.gov The activation of ERK1/2 and p38 MAPKs are considered key events in neutrophil activation induced by mitochondrial damage-associated molecular patterns (mtDAMPs), which include N-formyl peptides. nih.gov

Intracellular Calcium Mobilization and Protein Kinase C Activation

As mentioned previously, the activation of Phospholipase C (PLC) by N-formylated peptides leads to the generation of inositol 1,4,5-trisphosphate (IP3), which triggers the release of calcium from intracellular stores, primarily the endoplasmic reticulum. nih.govnih.gov This results in a rapid and transient increase in the intracellular calcium concentration ([Ca2+]i). nih.govnih.gov This elevation of intracellular calcium is a critical signal for a multitude of cellular responses in immune cells, including degranulation, enzyme activation, and changes in cell motility. nih.gov The initial rise in [Ca2+]i is often followed by a sustained influx of extracellular calcium through store-operated calcium channels in the plasma membrane. nih.gov

The other second messenger produced by PLC, diacylglycerol (DAG), remains in the plasma membrane where it, along with the increased intracellular calcium, activates Protein Kinase C (PKC). isotope.commdpi.com PKC is a family of serine/threonine kinases that phosphorylate a wide range of target proteins, thereby regulating various cellular functions. isotope.com In neutrophils, for instance, PKC activation is essential for the assembly and activation of the NADPH oxidase complex, which is responsible for the production of superoxide (B77818) anions and the respiratory burst, a key antimicrobial mechanism. isotope.com Studies with fMLP have demonstrated the involvement of PKC in the activation of macrophages. mdpi.com

Receptor Cross-talk and Functional Synergism with Other Receptors

The biological responses initiated by N-formylated peptides are not solely dependent on the activation of a single receptor type in isolation. There is growing evidence for significant cross-talk and functional synergism between Formyl Peptide Receptors (FPRs) and other cell surface receptors. This interplay can modulate the cellular response, leading to either enhanced or inhibited signaling.

A notable example of this is the interaction between FPRs and the urokinase-type plasminogen activator receptor (uPAR). nih.govnih.gov uPAR is a glycosylphosphatidylinositol (GPI)-anchored protein that lacks an intracellular domain and therefore cannot signal on its own. However, it can form complexes with other transmembrane receptors, including FPRs, to initiate intracellular signaling cascades. nih.gov This cross-talk has been shown to be important in processes such as cell migration and the production of reactive oxygen species. nih.gov For instance, in systemic sclerosis fibroblasts, the interaction between FPRs and a cleaved form of uPAR leads to a proliferative phenotype. nih.gov

L-Serine Derived Metabolic Pathways and Interconnections

L-serine is a nutritionally non-essential amino acid that plays a central role in a wide array of metabolic pathways. nih.govnih.gov It is not only a building block for proteins but also serves as a precursor for the synthesis of other amino acids, lipids, and nucleotides. nih.govwikipedia.org The metabolic fate of L-serine is intricately linked to cellular proliferation, redox balance, and epigenetic regulation.

One-Carbon Metabolism and Folate Cycle Contribution

One of the most critical roles of L-serine is its contribution to one-carbon metabolism. nih.gov This is a set of interconnected metabolic reactions that mediate the transfer of one-carbon units, which are essential for the biosynthesis of a variety of crucial cellular components. L-serine is the primary source of these one-carbon units. nih.gov

The entry of L-serine into one-carbon metabolism is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). nih.gov SHMT facilitates the reversible conversion of L-serine and tetrahydrofolate (THF) into glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). nih.gov 5,10-CH2-THF is a key intermediate in the folate cycle and can be further metabolized to provide one-carbon units for various biosynthetic pathways, including:

Purine and Pyrimidine (B1678525) Synthesis: One-carbon units derived from serine are essential for the de novo synthesis of purines (adenine and guanine) and the pyrimidine thymidine, all of which are fundamental components of DNA and RNA. wikipedia.org

Methionine Cycle: 5,10-CH2-THF can be reduced to 5-methyltetrahydrofolate (5-CH3-THF), which then donates its methyl group to homocysteine to regenerate methionine. nih.gov Methionine is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. wikipedia.org

The contribution of L-serine to the folate and methionine cycles is vital for maintaining cellular homeostasis and is particularly important in rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides and methylated molecules. nih.gov

Interconversion with Glycine and Related Amino Acid Metabolism

As described above, the interconversion of L-serine and glycine is a central reaction in one-carbon metabolism, catalyzed by serine hydroxymethyltransferase (SHMT). nih.gov This reaction is reversible, allowing the cell to synthesize L-serine from glycine when needed, and vice versa. This metabolic flexibility is crucial for maintaining the appropriate balance of these two amino acids for various cellular functions.

Glycine itself is a precursor for a number of important biomolecules, including:

Glutathione: Glycine is one of the three amino acids (along with cysteine and glutamate) required for the synthesis of glutathione, a major intracellular antioxidant that protects cells from oxidative damage. wikipedia.org

Heme: The biosynthesis of the porphyrin ring of heme, a key component of hemoglobin and cytochromes, begins with the condensation of glycine and succinyl-CoA.

Creatine: Creatine, an important molecule for energy storage in muscle and brain tissue, is synthesized from glycine, arginine, and methionine.

The metabolic pathways of L-serine and glycine are thus tightly interconnected, not only with each other but also with a broad network of other metabolic processes that are fundamental to cell growth, proliferation, and survival.

Involvement in Specific Biochemical Cycles

Direct research specifically detailing the involvement of the dipeptide this compound in biochemical cycles is not extensively documented in publicly available scientific literature. However, an understanding of its potential roles can be extrapolated from the well-established biochemical pathways of its constituent amino acids, N-formyl-L-methionine and L-serine.

N-Formyl-L-methionine (fMet) is a modified amino acid that plays a crucial role in the initiation of protein synthesis in bacteria and in organelles of eukaryotic cells such as mitochondria and chloroplasts. wikipedia.org In these systems, the first amino acid of a polypeptide chain is typically fMet. wikipedia.org Following or during protein synthesis, the formyl group, and often the entire fMet residue, can be removed by enzymes.

Beyond its role in protein synthesis, N-terminal fMet can act as a degradation signal, known as an N-degron. This is part of the N-end rule pathway, a cellular quality control system that targets proteins for degradation. wikipedia.org The presence of fMet at the N-terminus can mark a protein for destruction, thus playing a role in the turnover of proteins.

L-serine is a non-essential amino acid with diverse and critical roles in cellular metabolism. nih.gov It serves as a central building block for proteins and is a precursor for the synthesis of other amino acids, including glycine and cysteine. nih.gov Crucially, L-serine is a major donor of one-carbon units to the folate and methionine cycles. nih.govnih.gov These interconnected pathways are fundamental for the biosynthesis of nucleotides (purines and thymidylate), and for the regeneration of S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, and proteins. nih.govnih.gov

Theoretically, the dipeptide this compound could arise from the proteolytic degradation of a larger protein that had N-formyl-L-methionine at its N-terminus followed by a serine residue. Once formed, it could be further metabolized, with the peptide bond being hydrolyzed by peptidases to release N-formyl-L-methionine and L-serine, which would then enter their respective metabolic pathways.

Another hypothetical role for this compound is as a signaling molecule. N-formylated peptides released by bacteria or from damaged mitochondria can act as potent chemoattractants for immune cells, a process mediated by formyl peptide receptors (FPRs). wikipedia.orgwikipedia.org While the most studied of these is N-formylmethionyl-leucyl-phenylalanine (fMLP), it is plausible that other N-formylated peptides, including this compound, could have similar signaling functions, potentially in modulating inflammatory responses. wikipedia.orgwikipedia.org

Biochemical Cycle Involvement of Constituent Amino Acids Key Enzymes/Processes
Bacterial/Mitochondrial Protein Synthesis N-formyl-L-methionine is the initiating amino acid. wikipedia.orgMethionyl-tRNA formyltransferase wikipedia.org
N-end Rule Pathway (Protein Degradation) N-terminal fMet can act as a degradation signal (N-degron). wikipedia.orgDeformylases, Proteases
Folate Cycle (One-Carbon Metabolism) L-serine donates a one-carbon unit to tetrahydrofolate (THF). nih.govwikipedia.orgSerine hydroxymethyltransferase (SHMT) wikipedia.org
Methionine Cycle L-serine contributes to the regeneration of methionine from homocysteine via the folate cycle. nih.govwikipedia.orgMethionine synthase wikipedia.org
Transsulfuration Pathway L-serine combines with homocysteine to form cystathionine, a precursor to cysteine. nih.govwikipedia.orgCystathionine β-synthase wikipedia.org
Gluconeogenesis L-serine can be converted to pyruvate (B1213749) and enter the gluconeogenic pathway. nih.govSerine dehydratase nih.gov

Cellular and Subcellular Localization Studies (Theoretical or Methodological)

Specific experimental studies on the cellular and subcellular localization of this compound are not readily found in scientific literature. However, based on its structure and the known behavior of similar molecules, a theoretical and methodological framework for such an investigation can be proposed.

The primary hypothesis for the localization of this dipeptide would be related to its N-terminal N-formyl-L-methionine residue. This feature suggests a potential interaction with formyl peptide receptors (FPRs), which are G protein-coupled receptors found on the surface of various cells, most notably phagocytic leukocytes like neutrophils and macrophages. wikipedia.orgnih.gov

Methodological Approaches for Studying Localization:

Synthesis of Labeled Probes: The first step would involve the chemical synthesis of this compound with a detectable tag. This could be a radioactive isotope (e.g., ³H or ¹²⁵I) or a fluorescent molecule.

Binding Assays: Using the labeled dipeptide, binding studies could be performed on various cell types, particularly immune cells known to express FPRs. These experiments would determine if there is specific, saturable binding to the cell surface, which would be indicative of a receptor-mediated interaction.

Subcellular Fractionation: To determine the subcellular localization, cells could be incubated with the labeled dipeptide and then subjected to disruption and fractionation by differential centrifugation or density gradient centrifugation. nih.gov The distribution of the label in different fractions (e.g., plasma membrane, cytosol, mitochondria, granules) would then be quantified. nih.gov This technique has been successfully used to show that fMLP receptors are located in the plasma membrane and also in an intracellular pool within secretory vesicles and specific granules of neutrophils. nih.gov

Fluorescence Microscopy: If a fluorescently labeled version of this compound is synthesized, its localization within cells could be directly visualized using confocal or fluorescence microscopy. This would provide high-resolution spatial information about its distribution.

Receptor Translocation Studies: Upon stimulation, some receptors, including FPRs, can be translocated from intracellular compartments to the cell surface. nih.gov Investigating whether stimulation of cells with inflammatory mediators leads to an increase in the binding of labeled this compound to the plasma membrane would provide further evidence of its interaction with a mobilizable receptor system. nih.gov

Theoretical Localization:

Extracellular Space: As a potential chemoattractant released by bacteria or damaged tissues.

Plasma Membrane: Bound to formyl peptide receptors on the surface of immune cells.

Intracellular Vesicles: Stored in granules or vesicles in cells like neutrophils, potentially as part of a rapid response mechanism. nih.gov

Cytosol: If it is a product of intracellular protein degradation.

Mitochondria: Given that N-formylmethionine is used in mitochondrial protein synthesis, it is conceivable that the dipeptide could be found within this organelle as a degradation product.

Methodology Purpose Potential Findings
Synthesis of Labeled Probes (Radioactive/Fluorescent)To create a detectable version of the dipeptide.Enables tracking and quantification in subsequent experiments.
Cell Binding AssaysTo identify specific cell surface receptors.Evidence for interaction with receptors like FPRs.
Subcellular FractionationTo separate and analyze different cellular compartments.Determination of distribution between plasma membrane, cytosol, and organelles. nih.gov
Fluorescence MicroscopyTo visualize the spatial distribution within a cell.High-resolution images of localization.
Receptor Translocation StudiesTo investigate dynamic changes in receptor location upon cell stimulation.Insight into the regulation of the dipeptide's potential signaling pathway. nih.gov

Analytical and Bioanalytical Methodologies for N Formyl L Methionyl L Serine Quantification and Detection

High-Resolution Chromatographic Separations

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation of N-formylated peptides, including N-Formyl-L-methionyl-L-serine, from complex biological matrices. nih.gov Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode, where the separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. wikipedia.org The choice of the stationary phase, often a C18-modified silica, and the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid, are critical for achieving optimal separation. wikipedia.orgchromatographyonline.com

For challenging separations of closely related peptides or stereoisomers, specialized chiral HPLC methods have been developed. nih.gov These methods may employ chiral stationary phases, such as those based on cyclodextrins or Pirkle-type columns, or involve pre-column derivatization with a chiral reagent to form diastereomers that can be resolved on a conventional reversed-phase column. nih.govnih.gov The separation of D- and L-amino acid enantiomers, for instance, has been successfully achieved by forming diastereomeric isoindole derivatives with ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC). nih.gov

Table 1: High-Resolution Chromatographic Separation Techniques

Technique Principle Application for N-Formylated Peptides Key Considerations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. Widely used for purifying and analyzing N-formylated peptides from biological samples. Column chemistry (e.g., C18), mobile phase composition, and gradient elution are critical for resolution.
Chiral HPLC Separation of enantiomers. Can be used to resolve stereoisomers of N-formylated peptides or their constituent amino acids. Requires either a chiral stationary phase or pre-column derivatization with a chiral reagent.
Weak Cation-Exchange HPLC Separation based on charge. Useful for separating variants of proteins and peptides with closely related amino acid compositions. capes.gov.br Mobile phase pH and ionic strength are key parameters for controlling retention and selectivity.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of N-formylated peptides due to its high sensitivity and specificity. nih.gov When coupled with a separation technique like HPLC (LC-MS), it provides a powerful platform for analyzing complex mixtures. nih.gov

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. youtube.com The fragmentation pattern provides sequence information and can confirm the presence of the N-formyl group. nih.gov High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, enable accurate mass measurements, which further aids in the confident identification of the target analyte.

Isotope Dilution Mass Spectrometry for Quantitative Accuracy

For precise and accurate quantification, isotope dilution mass spectrometry (IDMS) is the gold standard. nih.gov This technique involves the addition of a known amount of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. nih.govresearchgate.net For this compound, this would involve a version of the dipeptide synthesized with, for example, ¹³C or ¹⁵N atoms.

The isotopically labeled standard is added to the sample at an early stage of the analytical workflow. researchgate.net Since the labeled and unlabeled analytes exhibit nearly identical chemical and physical properties, they co-elute during chromatography and are co-ionized in the mass spectrometer. nih.gov By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled standard, any variations in sample preparation, chromatographic separation, or ionization efficiency are compensated for, leading to highly accurate and reproducible quantification. nih.govspringernature.com

Table 2: Advanced Mass Spectrometry Techniques

Technique Principle Application for N-Formylated Peptides Advantages
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation power of HPLC with the detection capabilities of MS. Identification and quantification of N-formylated peptides in complex biological matrices. nih.gov High sensitivity, specificity, and throughput.
Tandem Mass Spectrometry (MS/MS) Involves fragmentation of a selected precursor ion to generate product ions for structural analysis. youtube.com Confirms the amino acid sequence and the presence of the N-formyl modification. nih.gov Provides detailed structural information.
Isotope Dilution Mass Spectrometry (IDMS) Uses a stable isotope-labeled internal standard for quantification. nih.gov Provides highly accurate and precise quantification of this compound. nih.govnih.gov Considered a reference method for quantitative analysis due to its high accuracy. nih.gov

Derivatization Strategies for Enhanced Detection in Complex Matrices

In many instances, the direct analysis of N-formylated amino acids and peptides can be challenging due to their low abundance or poor ionization efficiency in mass spectrometry. Derivatization, the chemical modification of the analyte, can be employed to overcome these limitations. shimadzu.com

One strategy involves derivatizing the amino and carboxyl groups to improve the hydrophobicity and basicity of the amino acids, thereby enhancing their detection by LC-MS/MS. nih.gov For example, derivatization with 1-bromobutane (B133212) has been shown to improve the sensitivity of detection for N-formyl-L-methionine. nih.gov

Another approach is to introduce a fluorescent tag to the molecule, allowing for sensitive detection by fluorescence detectors. jascoinc.com Reagents like o-phthalaldehyde (B127526) (OPA), in combination with a thiol, react with primary amino groups to form fluorescent derivatives. nih.govjascoinc.com For secondary amines, such as the N-terminus of some peptides, 9-fluorenylmethyl chloroformate (FMOC) is a commonly used derivatizing agent. jascoinc.com

Application in Metabolomics Research for N-Formylated Amino Acids

The analytical methodologies described above are increasingly being applied in the field of metabolomics to study the role of N-formylated amino acids and peptides in health and disease. nih.gov Metabolomics aims to comprehensively identify and quantify all small molecule metabolites in a biological system.

Recent metabolomics studies have identified circulating N-formylmethionine as a potential biomarker in critical illness. nih.govnih.gov These studies utilize liquid chromatography coupled with mass spectrometry to measure the relative abundance of N-formylmethionine and other metabolites in plasma. nih.gov The findings from such research indicate that elevated levels of N-formylmethionine are associated with metabolic shifts, including alterations in fatty acid oxidation and branched-chain amino acid metabolism, and are linked to increased mortality in critically ill patients. nih.govnih.gov These studies highlight the power of advanced analytical techniques to uncover the biological significance of N-formylated compounds.

Emerging Research Avenues and Conceptual Advances

Exploration of Undiscovered Biochemical Functions

Beyond its established role in guiding immune cells, N-Formyl-L-methionyl-L-serine and its related N-formyl peptides are subjects of investigation for a variety of other potential biochemical functions. The hypothesis driving this research is that these peptides may serve as more versatile signaling molecules than previously understood, with roles in tissue repair, neurotransmission, and intercellular communication beyond the immune system.

Emerging research has shown that the receptors for these peptides, the Formyl Peptide Receptors (FPRs), are not exclusive to immune cells. nih.gov They have been identified on a wide array of non-hematopoietic cells, including fibroblasts, endothelial cells, neurons, and hepatocytes. nih.gov This broad distribution suggests that N-formyl peptides could influence a range of physiological processes. For instance, studies are exploring their potential to directly stimulate fibroblast proliferation and migration, which would have significant implications for wound healing and tissue regeneration. wikipedia.org In the nervous system, the expression of FPRs on neurons and glial cells has opened up avenues to investigate the role of these peptides in neuroinflammation, neurodegeneration, and even neurogenesis. nih.govnih.gov Activation of FPRs has been shown to promote the differentiation of neural stem cells into neurons, highlighting a potential role in neural repair and development. sigmaaldrich.comfrontiersin.org

Development of Advanced Computational Models for Peptide-Receptor Dynamics

To fully grasp the biological activities of this compound, it is crucial to understand its dynamic interaction with its primary targets, the Formyl Peptide Receptors (FPRs). Given the challenges in crystallizing these G protein-coupled receptors (GPCRs), advanced computational modeling has become an indispensable tool. nih.gov Techniques like homology modeling, molecular docking, and molecular dynamics (MD) simulations are providing unprecedented, atom-level insights into the peptide-receptor binding process. nih.govnih.gov

Homology models, often built using the structure of related GPCRs like bovine rhodopsin or CXCR4 as a template, provide a structural framework for understanding where and how the peptide binds. nih.govnih.gov Molecular docking simulations can then predict the most likely binding pose of this compound within the receptor's binding pocket, identifying key amino acid residues that form hydrogen bonds or other stabilizing interactions. nih.govnih.gov Following docking, MD simulations can model the behavior of the peptide-receptor complex over time, revealing the stability of the interaction and the conformational changes the receptor undergoes upon binding, which are critical for initiating a signal inside the cell. nih.gov These computational approaches are not merely descriptive; they are also predictive, enabling the virtual screening of libraries of analogous peptides to identify new molecules with potentially enhanced or specialized activities. frontiersin.org Furthermore, steered molecular dynamics can simulate the unbinding process, offering insights into the kinetics of the peptide-receptor interaction. monash.edu

Table 1: Key Parameters in Computational Models of N-Formyl Peptide-Receptor Interaction

ParameterDescriptionRelevance to Understanding Dynamics
Binding Affinity (ΔG_bind) The calculated free energy change that occurs when the peptide binds to its receptor.Predicts the strength and stability of the peptide-receptor complex; a lower value indicates a stronger interaction.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of the simulated structure and a reference structure over time.Indicates the stability and conformational fluctuations of the peptide and receptor during the simulation.
Hydrogen Bond Analysis Identifies and quantifies the hydrogen bonds that form and break between the peptide and the receptor.Crucial for pinpointing the specific, critical interactions that stabilize the bound state of the complex.
Interaction Energy The sum of non-covalent interaction energies (e.g., van der Waals, electrostatic) between the peptide and the receptor.Provides a quantitative measure of the forces holding the peptide within the receptor's binding pocket.

Interdisciplinary Approaches in Synthetic Biology and Chemical Biology

The convergence of synthetic biology and chemical biology is creating powerful new strategies to investigate and control the signaling pathways initiated by this compound. These interdisciplinary approaches allow for a level of precision and control that was previously unattainable.

Chemical biologists are designing and synthesizing "caged" versions of N-formyl peptides. researchgate.net These are peptides that have been chemically modified with a photoremovable protecting group, rendering them inactive. researchgate.net Upon exposure to a specific wavelength of light, the protecting group is cleaved, releasing the active peptide with high spatial and temporal precision. researchgate.net This tool allows researchers to activate Formyl Peptide Receptors on specific cells or even in subcellular regions at a precise moment, helping to dissect the immediate downstream signaling events. Photoaffinity labeling, using peptide probes that covalently bind to the receptor upon photoactivation, is another chemical biology technique used to identify the ligand-binding domains of the receptor. nih.govnih.gov

From the synthetic biology perspective, researchers are engineering cells to act as biosensors for N-formyl peptides. This can involve creating synthetic gene circuits where the activation of an engineered Formyl Peptide Receptor triggers the expression of a reporter protein, such as Green Fluorescent Protein (GFP). These cellular biosensors can then be used to detect the presence of N-formyl peptides in complex biological samples. Additionally, the receptors themselves can be modified through site-directed mutagenesis to alter their binding affinity or signaling properties, providing insights into the structure-function relationship of the receptor. nih.gov

Systems-Level Analysis of N-Formyl Peptide Signaling Networks

The cellular response to this compound is not a simple, linear chain of events but rather a complex, interconnected network of signaling pathways. A systems-level analysis seeks to capture the global changes within a cell upon stimulation by this peptide. This is achieved by integrating data from various large-scale "omics" technologies.

Transcriptomics: Using techniques like RNA-sequencing, researchers can identify all the genes whose expression is either increased or decreased following receptor activation. For example, a transcriptome analysis of liver tissue from mice lacking a specific formyl peptide receptor revealed significant changes in genes related to the cell cycle, highlighting a role for the receptor in maintaining liver homeostasis. nih.gov

Proteomics: This approach measures changes in the levels of thousands of proteins and their post-translational modifications (like phosphorylation) after peptide stimulation. This can reveal the activation of specific kinases and the downstream targets that constitute the signaling cascade.

Metabolomics: By analyzing the full spectrum of small-molecule metabolites, researchers can understand how N-formyl peptide signaling impacts cellular metabolism.

Integrating these massive datasets allows for the construction of comprehensive models of the N-formyl peptide signaling network. nih.gov These models can uncover previously unknown connections, feedback loops, and cross-talk between different signaling pathways, such as the MAPK and PI3K/Akt pathways. wikipedia.org This holistic view is essential for a complete understanding of the diverse biological roles of this compound and for identifying new points of potential therapeutic intervention. nih.gov

Q & A

Q. What is the role of N-Formyl-L-methionyl-L-serine in prokaryotic protein synthesis initiation?

this compound (fMet-Ser) is critical for initiating protein synthesis in bacteria and organelles (e.g., mitochondria). The formyl group on methionine ensures proper recognition by the 30S ribosome-mRNA complex, facilitating tRNA<sup>fMet</sup> binding. Experimental validation involves in vitro translation assays using purified ribosomes, formylated peptides, and radiolabeled amino acids to track initiation efficiency. The absence of formylation (e.g., using deformylase inhibitors) disrupts initiation, confirming its necessity .

Q. How can researchers detect and quantify this compound in biological samples?

Detection methodologies include:

  • Mass spectrometry (MS): High-resolution LC-MS/MS with collision-induced dissociation (CID) to identify formylated peptides based on unique fragmentation patterns.
  • Radiolabeling: Incorporation of <sup>35</sup>S-labeled methionine during peptide synthesis, followed by autoradiography or scintillation counting.
  • Enzymatic assays: Use of methionyl-tRNA formyltransferase (MTF) activity measurements to quantify formylation efficiency .

Q. What experimental models are suitable for studying the biological activity of this compound?

  • Bacterial cell-free systems: E. coli lysates supplemented with fMet-Ser to assess initiation complex formation via sucrose density gradient centrifugation.
  • Mitochondrial translation assays: Isolation of mitochondrial ribosomes to study organellar protein synthesis dynamics.
  • Leukocyte chemotaxis models: Neutrophil migration assays using Boyden chambers to evaluate fMet-Ser’s chemoattractant properties .

Advanced Research Questions

Q. How do structural conformations of N-Formyl-L-methionyl peptides influence their interaction with ribosomes or chemotactic receptors?

X-ray crystallography and NMR spectroscopy reveal that fMet-containing peptides adopt extended β-sheet conformations with trans-planar peptide bonds. Key torsion angles (e.g., φ₁ = –141.2°, Ψ₁ = 149.6°) stabilize interactions with the ribosome’s P-site or formyl peptide receptors (FPRs) on leukocytes. Mutagenesis studies altering these angles (e.g., via D-amino acid substitutions) disrupt binding, confirming structure-activity relationships .

Q. What methodologies resolve contradictions in reported chemotactic potencies of N-Formyl-L-methionyl peptides across studies?

Discrepancies arise from variations in:

  • Peptide purity: HPLC purification (>98% purity) minimizes contaminants affecting activity.
  • Receptor specificity: Use of FPR1/FPR2 knockout leukocytes to isolate receptor-specific responses.
  • Assay conditions: Standardized Boyden chamber protocols (e.g., 10–100 nM peptide gradients, 37°C, 1-hour incubation) improve reproducibility. Orthogonal validation via calcium flux assays or receptor-binding kinetics (SPR/Biacore) is recommended .

Q. How can researchers analyze the metabolic stability of this compound in vivo?

  • Stable isotope tracing: Administer <sup>13</sup>C-labeled fMet-Ser and track degradation products (e.g., free methionine, formate) via GC-MS.
  • Deformylase inhibition: Co-treatment with actinonin (a peptide deformylase inhibitor) prolongs fMet-Ser half-life in bacterial cultures.
  • Microdialysis: Continuous sampling of extracellular fluid in animal models to quantify intact peptide levels over time .

Q. What strategies optimize the synthesis of this compound for high-yield research applications?

  • Solid-phase peptide synthesis (SPPS): Use Fmoc-protected methionine and serine with formyl group introduction via post-synthetic treatment with formic acid/acetic anhydride.
  • Enzymatic formylation: Recombinant MTF catalyzes formyl transfer from 10-formyltetrahydrofolate to methionyl-tRNA, followed by peptide bond formation with serine.
  • Quality control: MALDI-TOF MS and circular dichroism (CD) verify correct mass and secondary structure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.